molecular formula C7H11ClF3NO B2761421 [(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride CAS No. 2138564-58-4

[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

Cat. No. B2761421
CAS RN: 2138564-58-4
M. Wt: 217.62
InChI Key: GKUOMWWRLIAVEN-KGZKBUQUSA-N
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Description

The compound “[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride” is a type of 3-azabicyclo[3.1.0]hexane derivative . It is related to a class of compounds that have been developed for various applications in medicinal chemistry .


Synthesis Analysis

The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, which are related to the compound , has been reported . The key step in the synthesis involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a 3-azabicyclo[3.1.0]hexane core, which is a type of bicyclic structure with three carbon atoms in one ring and two carbon atoms plus a nitrogen atom in the other ring .


Chemical Reactions Analysis

The compound, as a type of 3-azabicyclo[3.1.0]hexane derivative, can undergo various chemical reactions. For instance, it can be involved in palladium-catalyzed cyclopropanation reactions . Additionally, photochemical reactions play a crucial role in its synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For example, a related compound, (1R,5S)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, has properties such as melting point, boiling point, density, molecular formula, and molecular weight listed .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Heterocyclic Chemistry and Triazoles

properties

IUPAC Name

[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6-1-5(6,4-12)2-11-3-6;/h11-12H,1-4H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUOMWWRLIAVEN-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(CNC2)C(F)(F)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2([C@@]1(CNC2)C(F)(F)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

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